Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate

Description

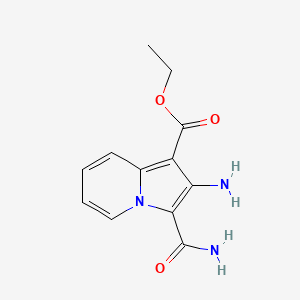

Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate is an indolizine derivative characterized by a fused bicyclic structure with amino (-NH₂) and carbamoyl (-CONH₂) substituents at positions 2 and 3, respectively, and an ethyl ester group at position 1.

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

ethyl 2-amino-3-carbamoylindolizine-1-carboxylate |

InChI |

InChI=1S/C12H13N3O3/c1-2-18-12(17)8-7-5-3-4-6-15(7)10(9(8)13)11(14)16/h3-6H,2,13H2,1H3,(H2,14,16) |

InChI Key |

RPGMUXYVPOXPET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 2-amino-3-carbamoylindolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate. The transformation of a ketone carbonyl into an epoxide and the conversion of an epoxide into an allylic alcohol are also involved in the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

Methylation: Methylation reactions using methyl iodide can yield methylated derivatives.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and bases like sodium acetate. Major products formed from these reactions include carboxylic acids, amines, and methylated derivatives.

Scientific Research Applications

Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-carbamoylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indolizine core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit the activity of certain enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The structural uniqueness of Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate lies in its substitution pattern, which distinguishes it from similar compounds:

- This may influence reactivity in further functionalization or biological interactions.

- Solubility: The carbamoyl group improves aqueous solubility relative to hydrophobic substituents like benzoyl or cyano, which could enhance bioavailability .

Spectroscopic Characterization

- IR Spectroscopy: The target compound’s IR spectrum would exhibit peaks for the ester carbonyl (~1685 cm⁻¹, similar to ), carbamoyl (-CONH₂) stretching (~1650–1700 cm⁻¹), and NH₂ bending (~1600 cm⁻¹). This contrasts with cyano-substituted analogs, which show a sharp C≡N stretch near 2200 cm⁻¹ .

- NMR Data: The ¹H NMR spectrum would feature distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂), amino protons (δ ~5–6 ppm), and carbamoyl NH₂ (δ ~7–8 ppm). In comparison, benzoyl-substituted indolizines exhibit aromatic proton resonances at δ ~7.5–8.5 ppm .

Biological Activity

Ethyl 2-amino-3-carbamoylindolizine-1-carboxylate (EACIC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including synthesis methods, pharmacological properties, and case studies.

Synthesis of this compound

EACIC can be synthesized through various methods involving pyridinium salts and C-nucleophiles. A notable method includes the reaction of 2-chloropyridine with 2-bromoacetamide, which yields a pyridinium salt that subsequently undergoes nucleophilic substitution to form the indolizine structure. This process has been optimized to achieve high yields of the desired compound .

Antimicrobial Properties

Recent studies have indicated that EACIC exhibits antimicrobial activity against various bacterial strains. In vitro tests have shown that EACIC has a minimum inhibitory concentration (MIC) below 50 μM against certain pathogens, suggesting significant antibacterial potential. For instance, compounds derived from indolizines have been reported to inhibit the growth of Mycobacterium tuberculosis (Mtb), with some derivatives showing MIC values as low as 0.69 μM .

Cytotoxicity Studies

Cytotoxicity assessments using human monocytic cell lines (THP-1) revealed that EACIC possesses an IC50 value of approximately 6.2 μM, indicating that it can induce cell death at relatively low concentrations without causing significant toxicity to human cells . This profile suggests a favorable therapeutic window for further development.

The mechanism by which EACIC exerts its biological effects appears to involve the inhibition of essential metabolic pathways in bacteria, particularly those related to cell wall synthesis. Studies have demonstrated that EACIC significantly inhibits mycolic acid biosynthesis in Mtb, a critical component of the bacterial cell wall . This inhibition leads to compromised bacterial integrity and viability.

Case Studies and Research Findings

Several studies have explored the biological activity of EACIC and its derivatives:

- Study on Antimicrobial Activity : A comprehensive screening of indolizine derivatives, including EACIC, was conducted to evaluate their efficacy against resistant strains of bacteria. The results indicated that EACIC derivatives showed promising activity against Mtb, with some compounds achieving potent bactericidal effects at low concentrations .

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on THP-1 cells, EACIC demonstrated selective toxicity towards cancerous cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Data Tables

| Compound | MIC (μM) | IC50 (μM) | Target Pathway |

|---|---|---|---|

| EACIC | <50 | 6.2 | Mycolic Acid Biosynthesis |

| Indolizine 33 | 0.69 | N/A | Bacterial Cell Wall Synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.